molecular formula C8H16N2O B8769211 4-Dimethylaminocyclohexanone oxime CAS No. 203985-55-1

4-Dimethylaminocyclohexanone oxime

Cat. No. B8769211
M. Wt: 156.23 g/mol
InChI Key: ORARBYAEFARIRC-UHFFFAOYSA-N
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Patent
US05846995

Procedure details

A mixture of 1.78 gm (10 mMol) of 4-dimethylaminocyclohexanone hydrochloride and 0.70 gm (10 mMol) of hydroxylamine hydrochloride in 25 mL ethanol was treated with 3 mL pyridine and then heated at reflux for 30 minutes. The reaction mixture was then cooled to room temperature and stored at 4° C. for 18 hours. The resulting crystalline solid was collected and washed with cold ethanol. The solid was then dissolved in water and the aqueous solution made basic by the addition of potassium carbonate. The aqueous phase was then extracted with dichloromethane which contained a small amount of isopropanol. The organic extracts were combined, dried over sodium sulfate and concentrated under reduced pressure to provide a crystalline solid. This solid was recrystallized from ethanol to provide 1.05 gm (67%) of the desired oxime.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Yield
67%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH3:11])[CH:4]1[CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]1.Cl.[NH2:13][OH:14].N1C=CC=CC=1>C(O)C>[CH3:2][N:3]([CH3:11])[CH:4]1[CH2:9][CH2:8][C:7](=[N:13][OH:14])[CH2:6][CH2:5]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
Cl.CN(C1CCC(CC1)=O)C
Name
Quantity
0.7 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting crystalline solid was collected
WASH
Type
WASH
Details
washed with cold ethanol
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in water
ADDITION
Type
ADDITION
Details
by the addition of potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted with dichloromethane which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a crystalline solid
CUSTOM
Type
CUSTOM
Details
This solid was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(C1CCC(CC1)=NO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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